molecular formula C21H19ClN6O2S B2988393 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 896678-31-2

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide

Katalognummer: B2988393
CAS-Nummer: 896678-31-2
Molekulargewicht: 454.93
InChI-Schlüssel: HVTNBSWVCIRQCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Synthesis
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, featuring a 4-chlorobenzyl group at position 3, a thioether linkage at position 7, and an N-(4-ethoxyphenyl)acetamide moiety. Its synthesis typically involves nucleophilic substitution of a chlorine atom on the triazolopyrimidine core with a thiol-containing intermediate, followed by coupling with 4-ethoxyphenylacetamide derivatives. Key spectral data include:

  • Melting Point: 140.0–141.3 °C .
  • 1H NMR: δ 7.41–7.27 (aromatic protons), 5.62 (s, 2H, –CH2– from 4-chlorobenzyl), 3.76–3.62 (ethoxy group), and 1.06 (t, 3H, ethyl terminal) .
  • 13C NMR: Peaks at δ 171.23 (carbonyl), 153.73 (pyrimidine C), and 49.48 (N–CH2–) confirm the structure .

Eigenschaften

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2S/c1-2-30-17-9-7-16(8-10-17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTNBSWVCIRQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide (hereafter referred to as "the compound") is a novel hybrid molecule that incorporates a triazolopyrimidine scaffold. This structure is significant in medicinal chemistry due to its diverse biological activities including anticancer, antibacterial, and antiviral properties.

Structural Overview

The compound features:

  • Triazolopyrimidine core : Known for its pharmacological potential.
  • Chlorobenzyl group : Enhances lipophilicity and may influence biological interactions.
  • Ethoxyphenyl acetamide moiety : Potentially increases binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. The compound's structure suggests it may interact with various molecular targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit key enzymes involved in DNA synthesis or repair, leading to apoptosis in cancer cells.
  • Case Studies : In vitro studies demonstrated that similar compounds with triazolopyrimidine scaffolds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
CompoundCell Line TestedIC50 (µM)
A1MCF-712.5
A2A54915.0
A3HeLa10.0

Antibacterial Activity

The compound also shows promise as an antibacterial agent . Triazolopyrimidines have been documented for their effectiveness against a range of bacterial strains.

  • Spectrum of Activity : Preliminary tests indicate activity against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Compounds structurally similar to the target compound have shown MIC values ranging from 0.125 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

Antiviral Activity

Emerging research suggests that compounds with a triazole ring may possess antiviral properties .

  • Target Viruses : Studies indicate potential activity against RNA viruses, including those responsible for influenza and HIV.
  • Mechanism : The antiviral effects may be attributed to inhibition of viral replication or interference with viral entry into host cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

  • Substituent Effects : Variations in the chlorobenzyl and ethoxy groups can significantly alter the pharmacokinetic properties and biological efficacy.
  • Hybridization Potential : The combination of different pharmacophores within the same molecule can lead to enhanced therapeutic profiles compared to single-target drugs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the triazolopyrimidine core or acetamide side chain. Key examples include:

Compound Key Substituents Melting Point (°C) Yield (%) Key NMR Features
Target Compound 4-Chlorobenzyl, N-(4-ethoxyphenyl)acetamide 140.0–141.3 88% δ 5.62 (s, –CH2–), 3.76–3.62 (ethoxy)
N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide (20) 5-(Propylthio), aminoethylacetamide Not reported 88% δ 3.13 (t, –CH2–S–), 1.78 (h, propyl chain)
9b: Benzo[d]oxazole-2-ylthio analog Benzo[d]oxazole-2-ylthio, N-methylpropan-1-amine 154–155 18.5% δ 5.23 (s, –CH2–), 7.35–7.42 (aromatic protons)
9e: Morpholinomethyl analog Morpholinomethyl, benzo[d]oxazole-2-ylthio 89–90 89.9% δ 2.23–2.31 (m, morpholine protons), 5.75 (s, –CH2–)
Difluoro-azaspiro derivative 2,2-Difluoro-7-azaspiro[3.5]nona-7-yl, benzo[d]oxazole-2-ylthio Liquid 11.0% δ 1.23 (s, cyclobutane), 8.74 (s, pyrimidine proton)

Key Observations

Substituent Impact on Physicochemical Properties: The 4-chlorobenzyl group in the target compound enhances aromatic stacking interactions compared to non-halogenated analogs (e.g., benzyl in compound 22) . Ethoxy vs. Thioether Linkage: The thioether group at position 7 is critical for bioactivity, as seen in compound 20, where a propylthio chain improves solubility .

Synthetic Yields: Yields vary significantly with substituent complexity. For example, morpholinomethyl-substituted 9e achieves a high yield (89.9%) due to optimized coupling conditions , whereas spirocyclic derivatives (e.g., Difluoro-azaspiro) show lower yields (11%) due to steric hindrance .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. The benzo[d]oxazole analog (9b ) has a higher melting point (154–155°C) due to rigid aromatic stacking , while the target compound’s ethoxy group introduces conformational flexibility, lowering its melting point slightly .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this triazolo-pyrimidinyl acetamide derivative?

A robust synthesis requires careful control of reaction conditions and purification steps. For example, the triazole ring formation (a critical intermediate) often involves reacting amino-triazole precursors with thiol reagents under inert atmospheres (e.g., nitrogen) to prevent oxidation . Chloroacetyl chloride coupling steps, as seen in analogous compounds, demand stoichiometric precision and triethylamine as a base to neutralize HCl byproducts, ensuring high yields . Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) is essential to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming the presence of the 4-chlorobenzyl group (δ ~7.3–7.5 ppm for aromatic protons) and the ethoxyphenyl moiety (δ ~1.4 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C22_{22}H19_{19}ClN6_6O2_2S) and detects impurities .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the triazolo-pyrimidine core .

Q. How can researchers hypothesize structure-activity relationships (SAR) for this compound’s biological activity?

Begin by synthesizing analogs with systematic substitutions (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl or varying the ethoxyphenyl group). Compare in vitro bioactivity data (e.g., IC50_{50} values in enzyme inhibition assays) to identify pharmacophore elements. For instance, replacing sulfur with sulfone in the thioacetamide linker may alter electron density and binding affinity .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC50_{50}50​ values across assays)?

  • Orthogonal Assays : Validate results using diverse methods (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
  • Statistical Experimental Design : Apply factorial designs (e.g., response surface methodology) to identify confounding variables (e.g., solvent polarity, temperature fluctuations) that may affect reproducibility .
  • Metabolite Screening : Use LC-MS to detect degradation products or metabolites that could interfere with activity measurements .

Q. What computational strategies can predict reaction pathways or optimize synthetic routes for this compound?

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states and intermediates for triazole ring formation, identifying energy barriers and optimal catalysts (e.g., Cu(I) for click chemistry) .
  • Machine Learning (ML) : Train ML models on PubChem datasets to predict solvent compatibility or reaction yields. For example, DMF may outperform toluene in SN2^2 displacement reactions due to polar aprotic solvent effects .

Q. What mechanistic insights govern the reactivity of the thioacetamide linker in nucleophilic substitutions?

The sulfur atom’s nucleophilicity enables reactions with electrophiles (e.g., alkyl halides). Kinetic studies (e.g., monitoring by 1H^1H-NMR) can reveal whether substitutions proceed via SN1^1 (solvent-dependent) or SN2^2 (concerted) mechanisms. For example, steric hindrance from the triazolo-pyrimidine core may favor SN1^1 pathways in polar solvents . Isotope labeling (e.g., 34S^{34 }S) further tracks sulfur participation in bond formation/cleavage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.